molecular formula C9H18N2O2 B7861331 [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid

[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7861331
M. Wt: 186.25 g/mol
InChI Key: LFSQIGFTDQTQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Biological Activity

[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid, a derivative of piperidine, has garnered attention for its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including effects on neurotransmitter systems, antimicrobial activity, and anticancer potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with an amino group and an acetic acid moiety. This configuration is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter release and uptake, which can influence mood and cognitive functions.

Key Mechanisms:

  • Neurotransmitter Modulation : The piperidine moiety interacts with neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.
  • Enzyme Inhibition : Studies indicate that piperidine derivatives can inhibit various enzymes, including cholinesterases, which are crucial in neurodegenerative diseases .

Biological Activity Data

Research has demonstrated that this compound exhibits significant biological activities. Below are summarized findings from various studies:

Activity TypeObservationsReference
Neuroprotective Exhibits potential in modulating cholinergic activity, beneficial in Alzheimer's disease models.
Antimicrobial Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Induces apoptosis in cancer cell lines, showing promise as a therapeutic agent in oncology.
Analgesic Potential analgesic effects observed in pain models, indicating a role in pain management.

Case Studies

  • Neuroprotective Effects : In a study examining the effects of piperidine derivatives on cholinergic systems, this compound was found to enhance acetylcholine levels, suggesting its potential as a treatment for cognitive decline associated with neurodegenerative diseases .
  • Antimicrobial Activity : A comparative study revealed that this compound exhibited notable antimicrobial properties against E. coli and S. aureus at low concentrations (MIC values ranging from 0.3 to 8.5 µM), outperforming some conventional antibiotics .
  • Anticancer Potential : In vitro studies showed that the compound induced significant cytotoxicity in FaDu hypopharyngeal tumor cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the piperidine ring can significantly impact the biological efficacy of the compound. For instance:

  • Substituents on the piperidine ring influence its binding affinity to neurotransmitter receptors.
  • Variations in the acetic acid side chain can enhance or reduce antimicrobial potency.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. Its structural components allow for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The versatility of [(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid makes it an invaluable reagent in synthetic chemistry.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationConversion to carboxylic acidsOxidized derivatives
ReductionFormation of alcohols or aminesReduced derivatives
SubstitutionReplacement of functional groupsVarious substituted derivatives

Biological Applications

Pharmacological Potential
Research indicates that this compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interaction with various biological targets positions it as a candidate for drug development.

Case Study: Antimicrobial Activity
A study explored the antimicrobial effects of piperidine derivatives similar to this compound. The results demonstrated significant inhibition against several bacterial strains, suggesting its potential use in treating infections .

Table 2: Biological Activities of Piperidine Derivatives

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralReduced viral replication
AnticancerInduction of apoptosis in cancer cells

Medicinal Applications

Neurological Disorders
The compound is being investigated for its effects on neurotransmitter systems, particularly acetylcholine and serotonin pathways. This suggests potential applications in treating neurological disorders such as anxiety and depression.

Case Study: Cholinesterase Inhibition
Research has shown that compounds with piperidine structures can inhibit cholinesterase enzymes, which are vital for neurotransmitter regulation. Such inhibition may lead to therapeutic benefits in conditions like Alzheimer's disease .

Industrial Applications

Pharmaceutical Development
this compound is utilized in the pharmaceutical industry for developing new drugs due to its structural similarities to bioactive molecules. Its ability to modulate receptor activity makes it a promising candidate for further research.

Table 3: Industrial Uses of this compound

IndustryApplication
PharmaceuticalsDrug development targeting neurological disorders
AgrochemicalsDevelopment of new pesticides
Materials ScienceCreation of novel chemical processes

Properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11-4-2-3-8(7-11)5-10-6-9(12)13/h8,10H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSQIGFTDQTQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.